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Introduction

PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha
(PI3Ka) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell
growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in
various human cancers.[4][5] PI3Ka, the p110a catalytic subunit of Class IA PI3K, is one of the
most frequently mutated kinases in human cancer, making it a key therapeutic target. Accurate
determination of the half-maximal inhibitory concentration (IC50) of compounds like PF-
06843195 against their target kinase is a fundamental step in drug discovery and development,
providing a quantitative measure of their potency.

These application notes provide a detailed protocol for determining the IC50 value of PF-
06843195 against PI3Ka using a luminescence-based in vitro kinase assay. The ADP-Glo™
Kinase Assay is highlighted here as a robust and sensitive method that quantifies kinase
activity by measuring the amount of ADP produced during the kinase reaction.

PIBK/IAKT/ImTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by
growth factors binding to receptor tyrosine kinases (RTKSs), PI3K is recruited to the plasma
membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to
generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits
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and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated
AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian
target of rapamycin (MTOR) complex 1 (mTORC1), which in turn promotes protein synthesis,
cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by
dephosphorylating PIP3 back to PIP2.
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Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of PF-06843195.
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Quantitative Data for PF-06843195

The following table summarizes the reported in vitro inhibitory activities of PF-06843195

against various PI3K isoforms and in cellular assays.

Target/Assay IC50 / Ki Notes Reference
Biochemical Assays
) Highly potent
PI3Ka Ki < 0.018 nM T
inhibition
PI3Kd Ki=0.28 nM Selective over PI3Kd
Cellular Assays
Ratl fibroblasts Demonstrates cellular
IC50 =18 nM
(PI3Ka) potency
Ratl fibroblasts )
IC50 = 360 nM Selective over PI3K[3
(PI3KP)
Rat1 fibroblasts .
IC50 =160 nM Selective over PI3Kd
(PI3K9)
MCF7 breast cancer Anti-proliferative
IC50 =62 nM o
cells activity
T47D breast cancer Anti-proliferative
IC50 = 32 nM o
cells activity
AKT (T308) in MCF7 Target engagement
P ( ) IC50 =7.8 nM g 9ag
cells marker
AKT (T308) in T47D Target engagement
P ( ) IC50=8.7 nM g 9ad
cells marker
Highly selective over
mTOR IC50 = 1500 nM
MmTOR
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Experimental Protocol: In Vitro Kinase Assay for PF-
06843195 IC50 Determination using ADP-Glo™

This protocol outlines the determination of the IC50 value of PF-06843195 against recombinant

human PI3Ka (p110a/p85a) using the ADP-Glo™ Kinase Assay. This assay quantifies the

amount of ADP produced in the kinase reaction, which is directly proportional to the kinase

activity.

Materials:

Enzyme: Recombinant human PI3Ka (p110a/p85a)

Inhibitor: PF-06843195

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

Cofactor: ATP

Assay Kit: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase
Detection Reagent)

Buffer: Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NacCl, 3mM MgCl2,
0.025mg/ml BSA)

Plates: White, opaque 384-well plates

Instrumentation: Multimode plate reader with luminescence detection capabilities

Procedure:

Compound Preparation:

o Prepare a stock solution of PF-06843195 in 100% DMSO.

o Perform a serial dilution of the PF-06843195 stock solution in kinase reaction buffer to
create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration
in the assay is consistent and low (e.g., <1%).
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Kinase Reaction Setup:

o In a 384-well plate, add the diluted PF-06843195 or vehicle control (DMSO in kinase
reaction buffer).

o Add the PI3Ka enzyme and the PIP2 substrate to each well.
o Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 pL.
Incubation:

o Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This
incubation time should be within the linear range of the assay, which should be determined
empirically.

ADP Detection:

[e]

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

[e]

Incubate the plate at room temperature for 40 minutes.

(¢]

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in
the kinase reaction to ATP and generates a luminescent signal.

o

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal
to stabilize.

Data Acquisition:

o Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:

o Subtract the background luminescence (no enzyme control) from all readings.

o Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as
100% kinase activity and a control with a high concentration of a known potent PI3Ka
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inhibitor (or no kinase) as 0% activity.

o Plot the percentage of kinase activity against the logarithm of the PF-06843195
concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro IC50 determination of PF-
06843195.
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Caption: Workflow for the in vitro IC50 determination of PF-06843195 using the ADP-Glo™
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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